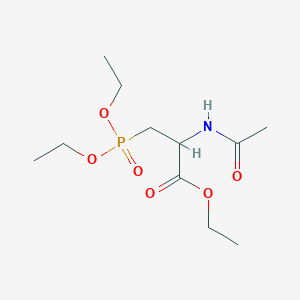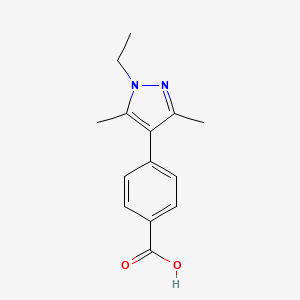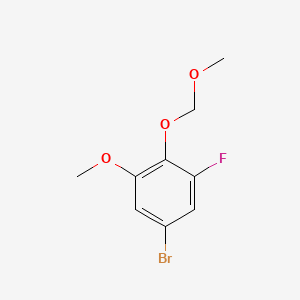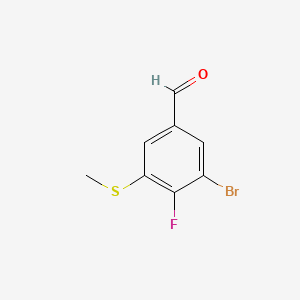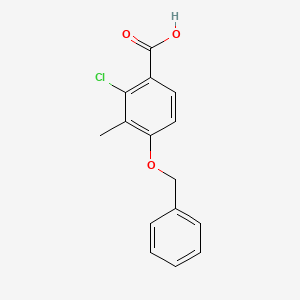![molecular formula C7H16N4 B14762981 2,4,8,10-Tetraazaspiro[5.5]undecane CAS No. 180-60-9](/img/structure/B14762981.png)
2,4,8,10-Tetraazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8,10-Tetraazaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraazaspiro[5.5]undecane typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spiro compound. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8,10-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted spiro compounds.
Applications De Recherche Scientifique
2,4,8,10-Tetraazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,8,10-Tetraazaspiro[5.5]undecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exhibit bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane: Similar spiro structure but contains oxygen atoms instead of nitrogen.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: A reactive bifunctional monomer used in polymer synthesis.
Uniqueness
2,4,8,10-Tetraazaspiro[5.5]undecane is unique due to its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts .
Propriétés
Numéro CAS |
180-60-9 |
|---|---|
Formule moléculaire |
C7H16N4 |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2,4,8,10-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h8-11H,1-6H2 |
Clé InChI |
QYPOGYLFHNBTBA-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CNCN1)CNCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)
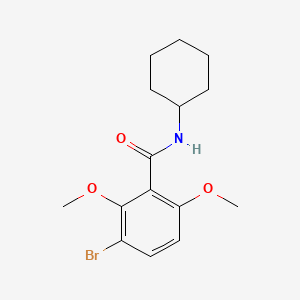


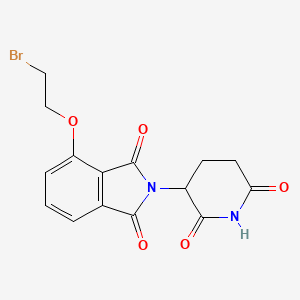
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
